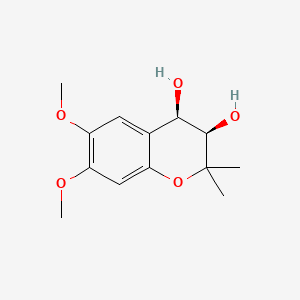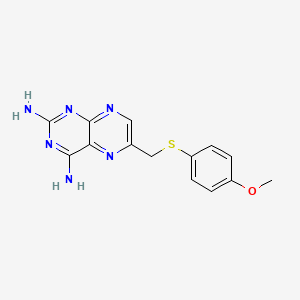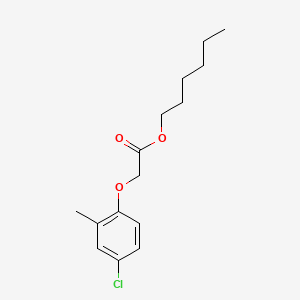
Hexyl (4-chloro-2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl (4-chloro-2-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a hexyl ester group attached to the (4-chloro-2-methylphenoxy)acetic acid moiety. This compound is known for its herbicidal properties and is used in various agricultural applications to control broad-leaf weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general steps are as follows:
Preparation of (4-chloro-2-methylphenoxy)acetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Esterification: The (4-chloro-2-methylphenoxy)acetic acid is then reacted with hexanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of (4-chloro-2-methylphenoxy)acetic acid are prepared using automated reactors.
Esterification in Continuous Flow Reactors: The esterification process is carried out in continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl (4-chloro-2-methylphenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to (4-chloro-2-methylphenoxy)acetic acid and hexanol.
Oxidation: It can be oxidized to form various by-products depending on the oxidizing agent used.
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and hexanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Hexyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: Used as a herbicide to control broad-leaf weeds in cereal crops.
Chemistry: Studied for its reactivity and potential to form various derivatives.
Biology: Investigated for its effects on plant growth and development.
Wirkmechanismus
Hexyl (4-chloro-2-methylphenoxy)acetate exerts its herbicidal effects by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth processes and causing the plant to "grow to death" .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid:
2-ethylhexyl (4-chloro-2-methylphenoxy)acetate: Another ester derivative with similar herbicidal properties.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, volatility, and overall herbicidal efficacy. Compared to other similar compounds, it may offer different application advantages in terms of formulation and environmental impact .
Eigenschaften
CAS-Nummer |
40390-09-8 |
|---|---|
Molekularformel |
C15H21ClO3 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
hexyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H21ClO3/c1-3-4-5-6-9-18-15(17)11-19-14-8-7-13(16)10-12(14)2/h7-8,10H,3-6,9,11H2,1-2H3 |
InChI-Schlüssel |
KQABIXXIKXNUDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


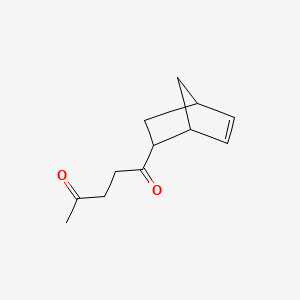

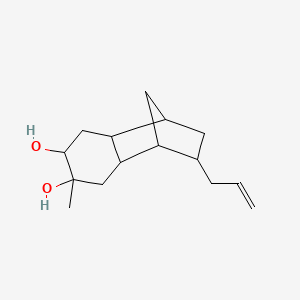

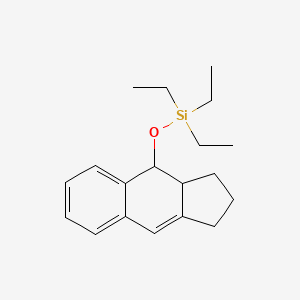
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
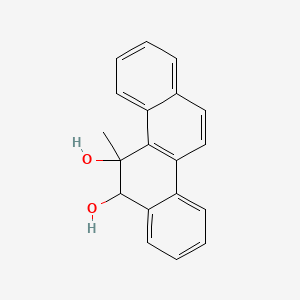
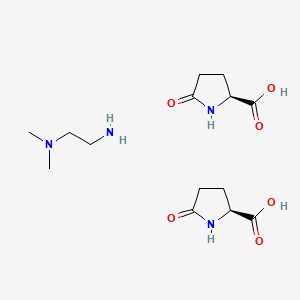
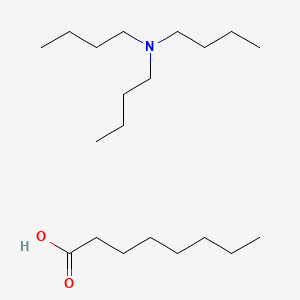
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
